
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide: is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methyl group, connected via a thioether linkage to a propanamide moiety bearing a methylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ammonia to introduce the amino group.
Thioether Formation: The amino-substituted pyrimidine is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, under basic conditions to form the thioether linkage.
Amidation: The resulting thioether intermediate is subjected to amidation with methyl isocyanate to introduce the methylcarbamoyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether linkage in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
- Explored for its antimicrobial properties.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether linkage and the carbamoyl group play crucial roles in its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Amino-6-methylpyrimidine: Shares the pyrimidine core but lacks the thioether and carbamoyl functionalities.
N-(Methylcarbamoyl)propanamide: Contains the carbamoyl group but lacks the pyrimidine ring and thioether linkage.
3-Mercaptopropanoic acid: Contains the thiol group but lacks the pyrimidine ring and carbamoyl group.
Uniqueness:
- The combination of the pyrimidine ring, thioether linkage, and carbamoyl group in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide provides unique chemical properties and reactivity.
- Its structural features allow for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C10H15N5O2S |
|---|---|
Molecular Weight |
269.33 g/mol |
IUPAC Name |
3-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C10H15N5O2S/c1-6-5-7(11)14-10(13-6)18-4-3-8(16)15-9(17)12-2/h5H,3-4H2,1-2H3,(H2,11,13,14)(H2,12,15,16,17) |
InChI Key |
BJBFCRLYJQBYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





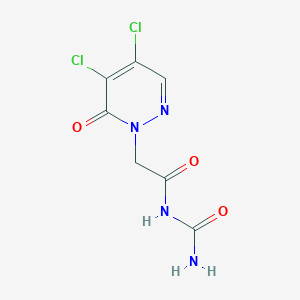

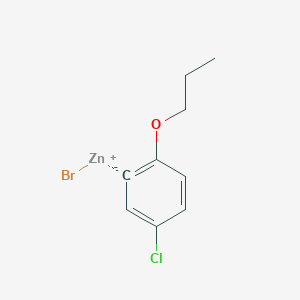
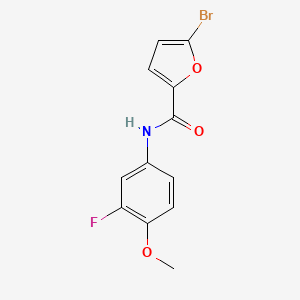

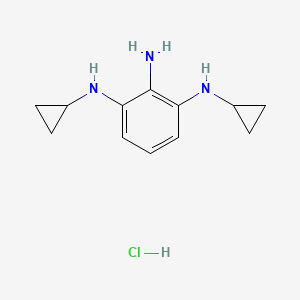
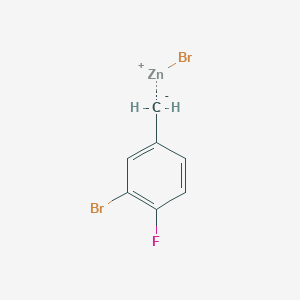
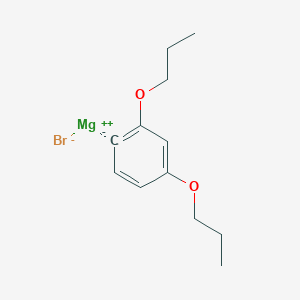


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
